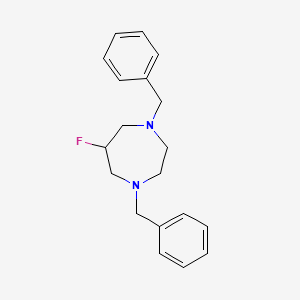
1,4-Dibenzyl-6-fluoro-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibenzyl-6-fluoro-1,4-diazepane is a seven-membered nitrogen heterocycle with significant interest in the fields of medicinal chemistry and pharmaceuticals. This compound features a diazepane ring substituted with benzyl groups at positions 1 and 4, and a fluorine atom at position 6. The presence of these substituents imparts unique chemical and biological properties to the molecule, making it a valuable target for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dibenzyl-6-fluoro-1,4-diazepane can be synthesized through various methods. One common approach involves the reductive amination of the corresponding aminoketone precursor. This method typically employs imine reductase-catalyzed intramolecular asymmetric reductive amination, which allows for the construction of chiral 1,4-diazepanes with high enantiomeric excess .
Another synthetic route involves the phosphine-catalyzed [4 + 3] and [4 + 4] annulations of β′-acetoxy allenoates with N,N-dinucleophiles. This method demonstrates high efficiency and yields, making it suitable for the preparation of functionalized 1,4-diazepane derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing optimized reaction conditions to achieve high yields and purity. The use of biocatalysts, such as imine reductases, can enhance the efficiency and selectivity of the synthesis, making it more environmentally friendly and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dibenzyl-6-fluoro-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reductive amination is a key reaction for the synthesis of 1,4-diazepane derivatives.
Substitution: The fluorine atom at position 6 can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Sodium borohydride and catalytic hydrogenation are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide, potassium cyanide, or organolithium compounds.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,4-Dibenzyl-6-fluoro-1,4-diazepane has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: The compound’s unique structure and properties make it a potential candidate for drug development, particularly in the treatment of neurological disorders and other diseases.
Industry: It is utilized in the production of fine chemicals and as a building block for the synthesis of advanced materials
Mecanismo De Acción
The mechanism of action of 1,4-dibenzyl-6-fluoro-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural features and functional groups. The presence of the fluorine atom at position 6 can enhance the compound’s binding affinity and selectivity for certain targets, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dibenzyl-1,4-diazepan-6-ol: This compound features a hydroxyl group at position 6 instead of a fluorine atom, resulting in different chemical and biological properties.
1,4-Dibenzyl-6-methyl-6-nitro-1,4-diazepane:
Uniqueness
1,4-Dibenzyl-6-fluoro-1,4-diazepane is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and ability to cross biological membranes, making it a valuable candidate for drug development and other applications .
Propiedades
Fórmula molecular |
C19H23FN2 |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1,4-dibenzyl-6-fluoro-1,4-diazepane |
InChI |
InChI=1S/C19H23FN2/c20-19-15-21(13-17-7-3-1-4-8-17)11-12-22(16-19)14-18-9-5-2-6-10-18/h1-10,19H,11-16H2 |
Clave InChI |
CXKBLBBIGCJJQH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(CN1CC2=CC=CC=C2)F)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6R)-5,6-Dihydro-4-hydroxy-3-[(1R)-1-(3-nitrophenyl)propyl]-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one](/img/structure/B12821643.png)


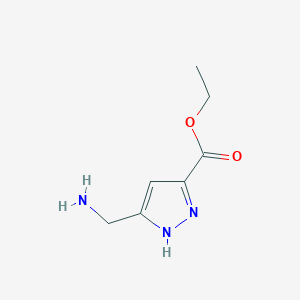
![Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-en-3-one](/img/structure/B12821676.png)

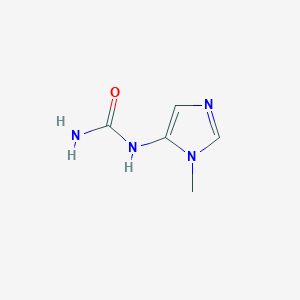
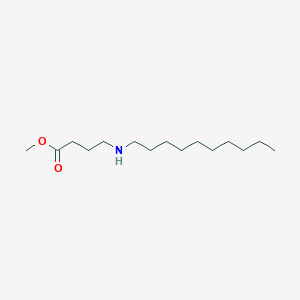

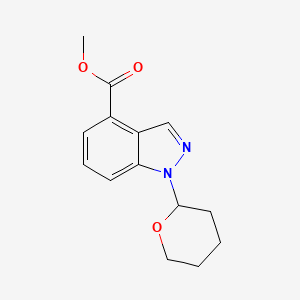
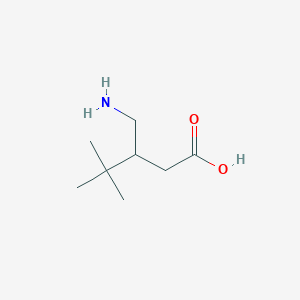
![N,N-Dimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12821716.png)

